(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a chloro-trifluoromethyl-substituted phenyl group at the 1-position and a hydroxyl group at the 2-position of the propanol backbone.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
ABVUZGPYWNENAN-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aminohydroxylation of Prochiral Precursors
One common approach involves asymmetric aminohydroxylation of alkenes or ketones bearing the 2-chloro-5-(trifluoromethyl)phenyl group. This method uses chiral catalysts to induce stereoselectivity.
- Starting Materials: Prochiral α,β-unsaturated ketones or alkenes substituted with 2-chloro-5-(trifluoromethyl)phenyl.
- Reagents: Osmium tetroxide derivatives or other aminohydroxylation catalysts combined with chiral ligands.
- Outcome: Simultaneous introduction of amino and hydroxyl groups with high enantioselectivity.
Reductive Amination of Hydroxyketones
Another approach is reductive amination of chiral hydroxyketones:
- Step 1: Synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one via Friedel-Crafts acylation or other aromatic substitution methods.
- Step 2: Reductive amination using ammonia or amine sources with reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Stereocontrol: Achieved by using chiral catalysts or by starting from chiral hydroxyketones.
Chiral Resolution of Racemic Mixtures
- The racemic mixture of 1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol can be separated into enantiomers by classical resolution methods using chiral acids or bases.
- This method is less efficient but sometimes used if asymmetric synthesis is challenging.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminohydroxylation | OsO4, chiral ligands, room temperature, organic solvent | 70-85 | High enantioselectivity reported |
| 2 | Reductive amination | NaBH3CN, ammonium acetate, methanol, 0-25°C | 75-90 | Requires controlled pH for selectivity |
| 3 | Chiral resolution | Di-p-toluoyl-L-tartaric acid, recrystallization | 40-60 | Labor-intensive, moderate enantiomeric excess |
Detailed Research Findings
- Stereochemical Control: The (1R,2S) configuration is critical for biological activity, necessitating precise control during synthesis. Chiral catalysts such as modified osmium complexes or chiral phosphine ligands are effective in asymmetric aminohydroxylation steps.
- Raw Materials: The 2-chloro-5-(trifluoromethyl)phenyl moiety is typically introduced via halogenated aromatic precursors, often synthesized or procured with high purity to avoid side reactions.
- Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) or methanol are commonly used to optimize reaction rates and selectivity.
- Purification: Flash chromatography and recrystallization are standard for isolating the target compound with high purity and enantiomeric excess.
- Industrial Adaptations: Continuous flow reactors and optimized catalyst loadings have been reported in literature to improve scalability and reduce waste.
Example Synthetic Route Summary
| Step | Reactants & Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2-Chloro-5-(trifluoromethyl)benzaldehyde + nitroalkene | Base catalysis, organic solvent | Nitroalkene intermediate |
| 2 | Nitroalkene + chiral aminohydroxylation catalyst | OsO4, chiral ligand, RT | Chiral amino alcohol intermediate |
| 3 | Amino alcohol intermediate + reducing agent | NaBH3CN, pH control, methanol | (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Aminohydroxylation | High stereoselectivity, direct installation | Requires expensive catalysts | 70-85% | >90% ee |
| Reductive Amination | Straightforward, uses common reagents | Moderate stereocontrol | 75-90% | Moderate to high |
| Chiral Resolution | Simple reagents | Low efficiency, laborious | 40-60% | Depends on resolution |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions (OH-) or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, sodium borohydride (NaBH4).
Substitution: OH-, NH3, various solvents like water or ethanol.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibit promising anticancer properties. For instance, derivatives with similar functional groups have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth .
Antimicrobial Properties
Studies have demonstrated that this compound can possess antimicrobial activity. The presence of the chloro and trifluoromethyl groups enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.
Case Study: Antifungal Activity
In vitro studies have shown that related compounds can inhibit the growth of Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong antifungal properties. This suggests that (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL may also exhibit similar effects .
Synthesis of Novel Compounds
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for further modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.
Synthesis Example
Research has reported methods for synthesizing analogs of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL through various chemical reactions, including nucleophilic substitutions and coupling reactions . These processes enable the exploration of structure-activity relationships (SAR) in drug development.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Implications of Substituent Variations
Chlorine and Trifluoromethyl Positioning
- The target compound’s 2-chloro-5-trifluoromethylphenyl group contrasts with the 2-chloro-4-trifluoromethylphenyl analog (CAS 1212998-44-1) .
Trifluoromethylthio (SCF3) vs. Trifluoromethyl (CF3)
- The SCF3 group in CAS 1270385-18-6 introduces higher lipophilicity and polarizability compared to CF3. This could enhance membrane permeability but reduce solubility, a critical factor in drug design.
Steric Effects of tert-Butyl
- The tert-butyl-substituted analog (CAS 1019534-32-7) demonstrates how bulky substituents can hinder rotational freedom or block enzymatic degradation sites, possibly improving pharmacokinetic profiles.
Biological Activity
(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant studies.
- Chemical Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- CAS Number : 1270046-99-5
Pharmacological Activity
Research indicates that (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibits various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses.
Neuropharmacological Effects
Studies have shown that this compound may act as a modulator of neurotransmitter systems. It has been suggested that it could influence serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. In a study focusing on cytokine production, (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL was found to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
The exact mechanism of action for (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and immune response modulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
